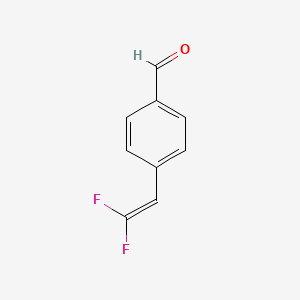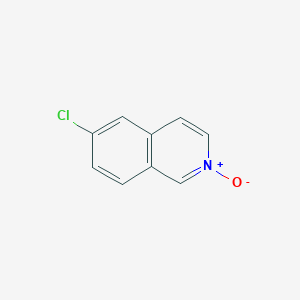
4-(2,2-difluoroethenyl)benzaldehyde
Vue d'ensemble
Description
Benzaldehyde derivatives, such as “4-(2,2-difluoroethenyl)benzaldehyde”, are aromatic compounds that contain a formyl group (CHO) attached to an aromatic ring . They are commonly used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzaldehyde derivatives can generally be synthesized through various methods, including the oxidation of corresponding alcohols or the reduction of corresponding acids .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a formyl group (CHO) and a 2,2-difluoroethenyl group attached .Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions, including nucleophilic addition reactions at the carbonyl group and electrophilic substitution reactions at the aromatic ring .Orientations Futures
Propriétés
IUPAC Name |
4-(2,2-difluoroethenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWEMZPHHVEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)
![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)




![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)